(|AS)-|A-Hydroxy-L-histidine (hydrochloride)
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Overview
Description
(|AS)-|A-Hydroxy-L-histidine (hydrochloride) is a derivative of the amino acid histidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (|AS)-|A-Hydroxy-L-histidine (hydrochloride) typically involves the hydroxylation of L-histidine. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of (|AS)-|A-Hydroxy-L-histidine (hydrochloride) may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(|AS)-|A-Hydroxy-L-histidine (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified histidine compounds.
Scientific Research Applications
(|AS)-|A-Hydroxy-L-histidine (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of (|AS)-|A-Hydroxy-L-histidine (hydrochloride) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(|AS)-|A-Hydroxy-L-histidine (hydrochloride) can be compared with other similar compounds, such as:
L-Histidine: The parent amino acid from which it is derived.
Hydroxyproline: Another hydroxylated amino acid with similar properties.
N-Acetyl-L-histidine: A derivative of histidine with different functional groups.
The uniqueness of (|AS)-|A-Hydroxy-L-histidine (hydrochloride) lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties compared to other histidine derivatives.
Properties
Molecular Formula |
C6H10ClN3O3 |
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Molecular Weight |
207.61 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O3.ClH/c7-4(6(11)12)5(10)3-1-8-2-9-3;/h1-2,4-5,10H,7H2,(H,8,9)(H,11,12);1H/t4-,5+;/m0./s1 |
InChI Key |
LQDUIZNPJZDBTI-UYXJWNHNSA-N |
Isomeric SMILES |
C1=C(NC=N1)[C@H]([C@@H](C(=O)O)N)O.Cl |
Canonical SMILES |
C1=C(NC=N1)C(C(C(=O)O)N)O.Cl |
Origin of Product |
United States |
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